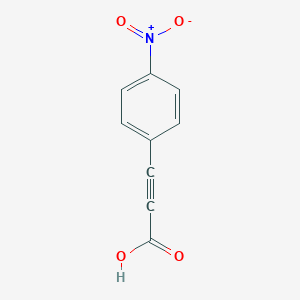
3-(4-硝基苯基)丙炔酸
描述
3-(4-Nitrophenyl)propiolic acid (NPA) is a chemical compound that has been extensively studied for its unique properties and potential applications in scientific research. It is a yellow crystalline solid that belongs to the family of propiolic acids, which are known for their ability to undergo a range of chemical reactions. In
科学研究应用
有机合成
“3-(4-硝基苯基)丙炔酸”是一种重要的有机合成原料和中间体 . 它可以用于生产其他化学物质或作为合成复杂有机分子的构建块。
制药
该化合物可用于制药行业 . 它可以作为合成各种药物的前体或中间体。使用该化合物的具体药物会根据药物的化学结构和作用机制而有所不同。
农用化学品
“3-(4-硝基苯基)丙炔酸”也可用于农用化学品的生产 . 这些可能包括杀虫剂、除草剂和其他用于农业的化学物质。使用该化合物的具体农用化学品将取决于化学物质的预期用途和作用方式。
染料
该化合物可用于染料的生产 . 苯环上连接的硝基 (-NO2) 可以被还原成氨基 (-NH2),然后与其他化合物反应形成染料。
食品添加剂
丙酸及其衍生物被认为是“公认安全”的食品添加剂 . 它们通常用作各种工业应用中的抗菌和消炎剂、除草剂和人造香料 .
生物途径
它是通过使用丙酸杆菌和一些厌氧细菌的生物途径生产的 . 这表明它可能用于生物技术应用,例如生产生物燃料或其他生物产品。
安全和危害
属性
IUPAC Name |
3-(4-nitrophenyl)prop-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-9(12)6-3-7-1-4-8(5-2-7)10(13)14/h1-2,4-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMMZCQTZVBTDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289545 | |
| Record name | 3-(4-Nitrophenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2216-24-2 | |
| Record name | 3-(4-Nitrophenyl)-2-propynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 61874 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2216-24-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Nitrophenyl)propiolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50289545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthesis method used for 3-(4-Nitrophenyl)propiolic acid in this research?
A1: The research highlights a novel method for synthesizing 3-(4-Nitrophenyl)propiolic acid through the direct carboxylation of the corresponding terminal alkyne, 4-nitrophenylacetylene, with carbon dioxide (CO2). The reaction utilizes a custom-designed copper-conjugated microporous polymer (CMP-Cu) as a catalyst and operates under mild conditions, including room temperature and atmospheric pressure []. This method offers a potentially more sustainable and efficient alternative to traditional synthetic routes.
Q2: What are the advantages of using the CMP-Cu catalyst for this reaction?
A2: The CMP-Cu catalyst demonstrates several advantageous features:
- Mild Reaction Conditions: The catalyst facilitates the carboxylation reaction at room temperature and atmospheric pressure, reducing energy consumption and simplifying the process [].
- High Selectivity: The research demonstrates the catalyst's selectivity towards the formation of the desired propiolic acid product, minimizing by-product formation [].
- CO2 Utilization: This method utilizes CO2 as a readily available and inexpensive feedstock, contributing to a more sustainable approach to chemical synthesis [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(3Z)-3-{(2E)-[(2E)-But-2-en-1-ylidene]hydrazinylidene}-2-(diphenylacetyl)-2,3-dihydro-1H-inden-1-one](/img/structure/B19803.png)







